Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate
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Overview
Description
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is a specialized organoboron compound known for its stability and reactivity in various chemical processes. This compound is particularly significant in the field of organic synthesis, especially in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 3,6-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
On an industrial scale, the production of potassium trifluoroborates, including this compound, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Aryl or Vinyl Halides: Reactants in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-thiophenetrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of fluorine atoms, which can enhance the reactivity and stability of the compound. The hydroxyl group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C6H3BF5KO |
---|---|
Molecular Weight |
235.99 g/mol |
IUPAC Name |
potassium;(3,6-difluoro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-3-1-2-4(9)6(13)5(3)7(10,11)12;/h1-2,13H;/q-1;+1 |
InChI Key |
LMQDUWQOLSBHMF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1O)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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